molecular formula C8H8BrI B3317645 1-Bromo-4,5-dimethyl-2-iodobenzene CAS No. 96843-22-0

1-Bromo-4,5-dimethyl-2-iodobenzene

Cat. No. B3317645
CAS RN: 96843-22-0
M. Wt: 310.96 g/mol
InChI Key: CDCZOMODVGXNRV-UHFFFAOYSA-N
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Description

1-Bromo-4,5-dimethyl-2-iodobenzene is a chemical compound with the CAS Number: 96843-22-0 . It has a molecular weight of 310.96 .


Physical And Chemical Properties Analysis

1-Bromo-4,5-dimethyl-2-iodobenzene has a storage temperature of 2-8°C . The physical form of the compound is not specified in the search results .

Scientific Research Applications

OLED Pharmaceutical Intermediate

It is used as an OLED (Organic Light Emitting Diodes) pharmaceutical intermediate . OLEDs are used in the production of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.

Reagent for In Situ Desilylation

The compound serves as a reagent for in situ desilylation . Desilylation is a process used in organic chemistry to remove silyl groups from organic compounds. This is a crucial step in many synthetic processes.

Coupling of Silylated Alkynes

“1-Bromo-4,5-dimethyl-2-iodobenzene” is used in the coupling of silylated alkynes . Alkyne coupling reactions are fundamental processes in the synthesis of complex organic molecules.

Copper-Free Sonogashira Coupling

This compound is used as a substrate in copper-free Sonogashira coupling in aqueous acetone . The Sonogashira coupling is a cross-coupling reaction used in organic chemistry to synthesize aryl-alkynes.

Safety and Hazards

1-Bromo-4,5-dimethyl-2-iodobenzene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin and eyes, and not to ingest it .

Mechanism of Action

Target of Action

1-Bromo-4,5-dimethyl-2-iodobenzene is a chemical compound that is commonly used in scientific research It is known that the compound can participate in various coupling reactions , suggesting that its targets could be a variety of organic compounds involved in these reactions.

Mode of Action

The compound’s mode of action involves the participation in various coupling reactions . The structure of 1-Bromo-4,5-dimethyl-2-iodobenzene contains bromine and iodine atoms, which can readily participate in oxidative addition reactions with transition metals . This allows the compound to participate in various coupling reactions, such as the classic Suzuki and Sonogashira couplings .

Biochemical Pathways

Given its ability to participate in various coupling reactions , it can be inferred that the compound may affect a variety of biochemical pathways involving these reactions.

Pharmacokinetics

It is known that the compound is a solid at room temperature , suggesting that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by factors such as solubility and stability.

Result of Action

Given its ability to participate in various coupling reactions , it can be inferred that the compound may induce changes in the structure and function of its target molecules.

Action Environment

The action of 1-Bromo-4,5-dimethyl-2-iodobenzene can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry, well-ventilated area to maintain its stability and efficacy. Additionally, the compound should be kept away from oxidizing agents and light , suggesting that these factors can influence its action.

properties

IUPAC Name

1-bromo-2-iodo-4,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrI/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCZOMODVGXNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297541
Record name 1-Bromo-2-iodo-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4,5-dimethyl-2-iodobenzene

CAS RN

96843-22-0
Record name 1-Bromo-2-iodo-4,5-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96843-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-iodo-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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